molecular formula C20H16N4O3S B2864602 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1172499-45-4

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2864602
CAS No.: 1172499-45-4
M. Wt: 392.43
InChI Key: MFAILSZBXRDISZ-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12(25)24-8-7-14-15(10-21)20(28-18(14)11-24)22-19(26)16-9-17(27-23-16)13-5-3-2-4-6-13/h2-6,9H,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAILSZBXRDISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to affect the cell cycle, suggesting that this compound may also interact with proteins or enzymes involved in cell cycle regulation.

Mode of Action

It is known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle. This suggests that this compound may interact with its targets to inhibit cell division and proliferation.

Biochemical Pathways

The compound appears to affect the cell cycle, particularly the transition from the G2 phase to the M phase. This transition is regulated by various biochemical pathways involving a complex network of proteins and enzymes. Disruption of these pathways can lead to cell cycle arrest, which may explain the observed effects of the compound.

Preparation Methods

Formation of the Thieno-Pyridine Backbone via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is pivotal for constructing the fused thieno-pyridine system. As demonstrated in the synthesis of analogous tetrahydrothieno[2,3-c]isoquinolines, α-halo carbonyl compounds (e.g., chloroacetone) react with thione intermediates under basic conditions (sodium ethoxide in ethanol) to yield cyclized products. For example, heating 3a–e (S-alkylated precursors) with sodium ethoxide induces intramolecular cyclization, forming the tetrahydrothieno[2,3-c]pyridine core.

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Catalyst: Sodium ethoxide (1.5 mL solution)
  • Temperature: Reflux (78°C)
  • Duration: 10 minutes

Functionalization at Position 3: Introduction of the Cyano Group

The cyano group at position 3 is introduced via nucleophilic substitution. In a related synthesis, 4-nitroaniline derivatives undergo nucleophilic displacement with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine, facilitating cyano group retention. This step is critical for subsequent reactions, as the electron-withdrawing cyano group enhances reactivity at adjacent positions.

Acetylation at Position 6

The acetyl group at position 6 is incorporated through acetylation of the secondary amine in the tetrahydrothieno[2,3-c]pyridine intermediate. A reported method involves treating the amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Example Protocol :

  • Intermediate : 1-Amino-5-piperidinyl-tetrahydrothieno[2,3-c]pyridine
  • Reagent : Acetyl chloride (1.2 equivalents)
  • Base : Triethylamine (2 equivalents)
  • Solvent : Dichloromethane (DCM)
  • Yield : 70–85%

Synthesis of 5-Phenylisoxazole-3-Carboxamide

Preparation of 5-Phenylisoxazole-3-Carboxylic Acid

The isoxazole moiety is synthesized via cyclocondensation of hydroxylamine with diketone precursors. For instance, 5-phenylisoxazole-3-carboxylic acid is obtained by reacting benzaldehyde derivatives with ethyl acetoacetate under acidic conditions.

Conversion to Carboxamide

The carboxylic acid is converted to the carboxamide using standard amidation techniques. Activation with thionyl chloride (SOCl₂) forms the acyl chloride, which is subsequently treated with ammonium hydroxide to yield the primary carboxamide.

Key Data for 5-Phenylisoxazole-3-Carboxamide :

Property Value Source
Molecular Weight 188.18 g/mol
Solubility (DMSO) 53.14 mg/mL at 10 mM
Storage Conditions RT, sealed, moisture-free

Coupling of the Tetrahydrothieno[2,3-c]Pyridine and Isoxazole Carboxamide Moieties

The final step involves forming an amide bond between the tetrahydrothieno[2,3-c]pyridine amine and the isoxazole carboxamide. A peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) is employed in the presence of hydroxybenzotriazole (HOBt) to facilitate the reaction.

Optimized Coupling Protocol :

  • Reactants : 6-Acetyl-3-cyano-tetrahydrothieno[2,3-c]pyridin-2-amine (1 equivalent), 5-phenylisoxazole-3-carboxylic acid (1.1 equivalents)
  • Coupling Agent : EDCI (1.5 equivalents), HOBt (1.5 equivalents)
  • Solvent : Anhydrous DMF
  • Temperature : Room temperature (25°C)
  • Duration : 12–16 hours
  • Yield : 60–75%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.85–7.45 (m, 5H, phenyl-H), 3.92 (s, 2H, CH₂-acetyl), 2.98–2.75 (m, 4H, tetrahydrothieno-H), 2.10 (s, 3H, COCH₃).
  • ¹³C NMR : δ 170.2 (COCH₃), 167.8 (CONH), 158.1 (isoxazole-C), 121.5 (CN), 34.5–25.3 (tetrahydrothieno-C).
  • FT-IR : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O acetyl), 1640 cm⁻¹ (C=O amide).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Thieno-pyridine core 80 >95%
Acetylation 85 >98%
Carboxamide coupling 70 >97%

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